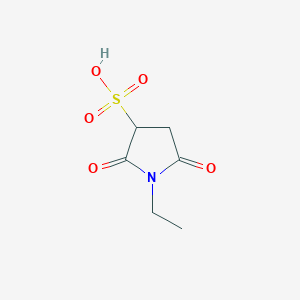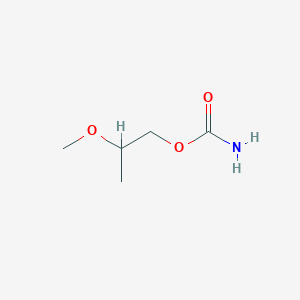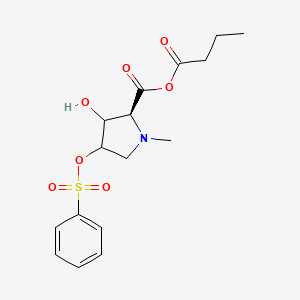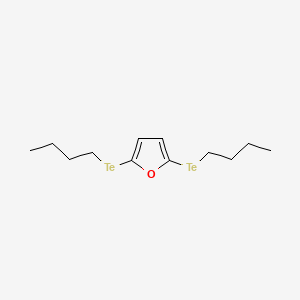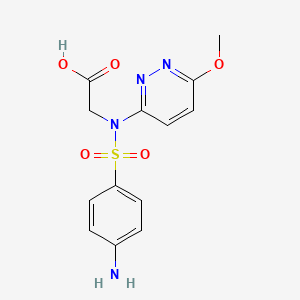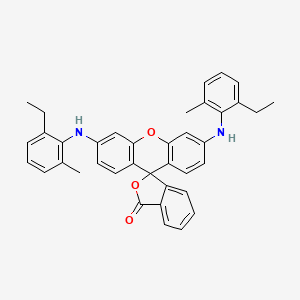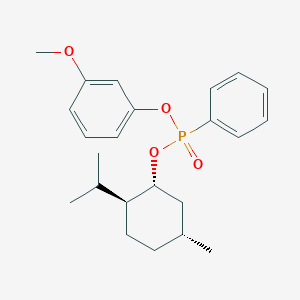
(Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (3-methoxyphenyl) phenylphosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (3-methoxyphenyl) phenylphosphonate is a chiral phosphonate compound. Phosphonates are a class of organophosphorus compounds characterized by a phosphorus atom bonded to an oxygen atom and two organic groups. This compound is notable for its chiral centers, which make it an interesting subject for stereochemistry studies and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (3-methoxyphenyl) phenylphosphonate typically involves the reaction of a chiral alcohol with a phosphonic acid derivative. One common method is the reaction of (Rp)-menthol with phenylphosphonic dichloride in the presence of a base. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a solvent like dichloromethane or toluene. The reaction is usually carried out at low temperatures to maintain the stereochemistry of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired enantiomer in high purity.
Análisis De Reacciones Químicas
Types of Reactions
(Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (3-methoxyphenyl) phenylphosphonate can undergo various chemical reactions, including:
Oxidation: The phosphorus atom can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphonate to phosphine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkoxides, amines, and thiols can be used under basic conditions.
Major Products
Oxidation: Phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (3-methoxyphenyl) phenylphosphonate is used as a chiral ligand in asymmetric synthesis. Its ability to induce chirality in reactions makes it valuable for producing enantiomerically pure compounds.
Biology
In biological research, this compound can be used to study enzyme mechanisms and interactions. Its chiral nature allows for the investigation of stereospecific enzyme-substrate interactions.
Medicine
In medicine, phosphonates are explored for their potential as antiviral and anticancer agents. The unique structure of this compound may offer specific interactions with biological targets, making it a candidate for drug development.
Industry
Industrially, this compound can be used in the synthesis of advanced materials and as a catalyst in various chemical processes. Its stability and reactivity make it suitable for applications in polymer chemistry and materials science.
Mecanismo De Acción
The mechanism of action of (Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (3-methoxyphenyl) phenylphosphonate involves its interaction with molecular targets through its phosphonate group. The phosphorus atom can form coordination bonds with metal ions, making it an effective ligand in catalysis. Additionally, the chiral centers allow for specific interactions with enzymes and receptors, influencing biological pathways and reactions.
Comparación Con Compuestos Similares
Similar Compounds
- (Rp)-(-)-MenthylO-3-methoxyphenyl phenylphosphonate
- Tris(3-methoxyphenyl)phosphine
- 3-(3-Methoxyphenyl)propionic acid
Uniqueness
(Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (3-methoxyphenyl) phenylphosphonate is unique due to its specific chiral centers and the combination of functional groups This uniqueness allows for distinct reactivity and interactions compared to other similar compounds
Propiedades
Fórmula molecular |
C23H31O4P |
|---|---|
Peso molecular |
402.5 g/mol |
Nombre IUPAC |
1-methoxy-3-[[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxy-phenylphosphoryl]oxybenzene |
InChI |
InChI=1S/C23H31O4P/c1-17(2)22-14-13-18(3)15-23(22)27-28(24,21-11-6-5-7-12-21)26-20-10-8-9-19(16-20)25-4/h5-12,16-18,22-23H,13-15H2,1-4H3/t18-,22+,23-,28?/m1/s1 |
Clave InChI |
HFTSMWKLFNOLLS-VBFBHSGUSA-N |
SMILES isomérico |
C[C@@H]1CC[C@H]([C@@H](C1)OP(=O)(C2=CC=CC=C2)OC3=CC=CC(=C3)OC)C(C)C |
SMILES canónico |
CC1CCC(C(C1)OP(=O)(C2=CC=CC=C2)OC3=CC=CC(=C3)OC)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


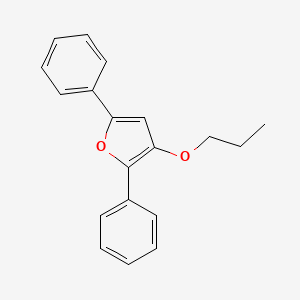
![Ethyl 2-(methylsulfanyl)-4,5-dioxo-1,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B12902788.png)
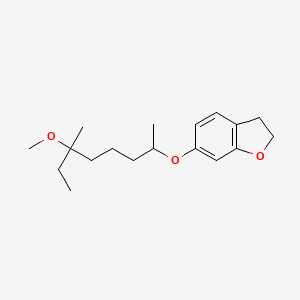
![3-(3-Phenoxypropoxy)dibenzo[b,d]furan](/img/structure/B12902798.png)

![3-Phenyl-5-[(phenylsulfonyl)oxy]-3ah-pyrrolo[3,4-d][1,2]oxazole-4,6(5h,6ah)-dione](/img/structure/B12902810.png)
